3-(Trifluoromethoxy)isonicotinic acid
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Overview
Description
3-(Trifluoromethoxy)isonicotinic acid is an organic compound with the molecular formula C7H4F3NO3. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the isonicotinic acid structure.
Mechanism of Action
Target of Action
It is structurally similar to isoniazid, a frontline drug employed in the treatment of tuberculosis . Isoniazid is known to inhibit the biosynthesis of mycolic acid, an essential cell wall component of Mycobacterium tuberculosis . Therefore, it is plausible that 3-(Trifluoromethoxy)isonicotinic acid may have a similar target.
Mode of Action
Isoniazid is a prodrug that requires activation by a bacterial catalase-peroxidase enzyme called KatG. The activated form of isoniazid forms a covalent bond with the NADH/NAD^+ cofactor of the enoyl-ACP reductase, an enzyme involved in the synthesis of mycolic acids, thereby inhibiting its function .
Biochemical Pathways
If it acts similarly to isoniazid, it would affect the fatty acid synthesis ii (fas-ii) pathway, which is responsible for the biosynthesis of mycolic acids in mycobacterium tuberculosis . The inhibition of this pathway leads to the disruption of the bacterial cell wall synthesis.
Result of Action
If it acts similarly to isoniazid, it would lead to the inhibition of mycolic acid synthesis, resulting in the disruption of the bacterial cell wall and ultimately leading to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)isonicotinic acid typically involves the introduction of the trifluoromethoxy group to the isonicotinic acid framework. One common method includes the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) and is completed within approximately 8 hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and distillation, ensures the production of high-quality compounds suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as trifluoromethyl triflate are commonly used for introducing the trifluoromethoxy group.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted pyridine derivatives, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
3-(Trifluoromethoxy)isonicotinic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
3-(Trifluoromethyl)aniline: Contains a trifluoromethyl group attached to an aniline structure.
Uniqueness: 3-(Trifluoromethoxy)isonicotinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
3-(trifluoromethoxy)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWGPEMCDIXJPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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